molecular formula C14H16N2O3 B14362325 2-(Cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione CAS No. 93045-63-7

2-(Cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

Cat. No.: B14362325
CAS No.: 93045-63-7
M. Wt: 260.29 g/mol
InChI Key: JCNDJRBSMNGKTD-UHFFFAOYSA-N
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Description

2-(Cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexylideneamino group and an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione typically involves the reaction of cyclohexanone with an appropriate amine under controlled conditions. One common method involves the use of acid-catalyzed dehydration to form the desired product . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

2-(Cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione is unique due to its epoxyisoindole core, which imparts specific chemical properties and reactivity

Properties

CAS No.

93045-63-7

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-(cyclohexylideneamino)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C14H16N2O3/c17-13-11-9-6-7-10(19-9)12(11)14(18)16(13)15-8-4-2-1-3-5-8/h6-7,9-12H,1-5H2

InChI Key

JCNDJRBSMNGKTD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NN2C(=O)C3C4C=CC(C3C2=O)O4)CC1

Origin of Product

United States

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